REACTION_CXSMILES
|
C1([C:7]2[C:16]3[C:11](=CC=CC=3)[CH:10]=[C:9]3[C:17](O[C:20](=[O:21])[C:8]=23)=[O:18])C=CC=CC=1.[NH2:22][NH2:23]>>[C:17]1(=[O:18])[C:9]2[C:8](=[CH:7][CH:16]=[CH:11][CH:10]=2)[C:20](=[O:21])[N:23]=[N:22]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C2C(=CC3=CC=CC=C13)C(=O)OC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
N-amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(N=NC(C2=CC=CC=C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |